(1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol
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Overview
Description
(1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol: is a chemical compound with the molecular formula C11H15BrN2O It is a derivative of piperidine and pyridine, featuring a bromine atom attached to the pyridine ring and a hydroxymethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position of the pyridine ring.
Formation of Piperidine Derivative: The brominated pyridine is then reacted with piperidine to form the piperidine derivative.
Introduction of Hydroxymethyl Group: Finally, the hydroxymethyl group is introduced at the 4-position of the piperidine ring through a suitable reaction, such as reduction of a corresponding ketone or aldehyde.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its role as a ligand for various biological targets.
Drug Development: It serves as a precursor or intermediate in the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of (1-(6-Bromopyridin-2-yl)piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1-(6-Bromopyridin-2-yl)piperidin-3-yl)methanol: This compound differs in the position of the hydroxymethyl group on the piperidine ring.
(1-(6-Bromopyridin-2-yl)piperidin-2-yl)methanol: Another similar compound with the hydroxymethyl group at the 2-position of the piperidine ring.
Uniqueness:
Structural Differences: The position of the hydroxymethyl group significantly affects the chemical and biological properties of these compounds.
Properties
IUPAC Name |
[1-(6-bromopyridin-2-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASJIKBYPNESCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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